molecular formula C4F4N2 B1595357 TETRAFLUOROPYRIDAZINE CAS No. 7627-80-7

TETRAFLUOROPYRIDAZINE

Cat. No.: B1595357
CAS No.: 7627-80-7
M. Wt: 152.05 g/mol
InChI Key: WZGAMTYFRMRZNL-UHFFFAOYSA-N
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Description

TETRAFLUOROPYRIDAZINE is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and four fluorine atoms. Pyridazines are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: TETRAFLUOROPYRIDAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens and acids.

    Reduction: Reagents such as hydrogen gas and metal catalysts are used.

    Cycloaddition: Reagents like dienes and alkynes under heat or catalytic conditions.

Major Products: The major products formed from these reactions include substituted pyridazines, hydropyridazines, and various fused ring systems .

Comparison with Similar Compounds

    Pyridazine: Contains two adjacent nitrogen atoms but lacks the tetrafluoro- substituents.

    Pyrimidine: Similar structure with nitrogen atoms at positions 1 and 3.

    Pyrazine: Nitrogen atoms at positions 1 and 4.

Uniqueness: TETRAFLUOROPYRIDAZINE is unique due to the presence of four fluorine atoms, which enhance its chemical stability and biological activity compared to other pyridazine derivatives .

Properties

IUPAC Name

3,4,5,6-tetrafluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGAMTYFRMRZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227159
Record name Pyridazine, tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7627-80-7
Record name Pyridazine, tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetrafluoropyridazine?

A1: this compound has the molecular formula C4F4N2 and a molecular weight of 184.06 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: ¹⁹F NMR spectroscopy is particularly useful for characterizing this compound and its derivatives. Mass spectrometry (m.s.) is also commonly employed for identification. [, ]

Q3: What is the most prominent characteristic of this compound's chemical behavior?

A3: this compound is highly susceptible to nucleophilic aromatic substitution reactions, readily reacting with nucleophiles to replace fluorine atoms. This reactivity allows for the synthesis of a wide range of substituted pyridazine derivatives. [, , , ]

Q4: Which positions on the this compound ring are most reactive towards nucleophilic substitution?

A4: The fluorine atoms at the 4 and 5 positions of the this compound ring exhibit the highest reactivity toward nucleophilic substitution under basic conditions. Interestingly, under strongly acidic conditions, the 3 and 6 positions become more susceptible to nucleophilic attack. [, ]

Q5: Can you provide examples of nucleophiles that react with this compound?

A5: A diverse range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with this compound. For example, reactions with amines lead to the formation of substituted amino-pyridazines, while reactions with alkoxides yield alkoxy-pyridazines. [, , , , ]

Q6: What are the potential applications of this compound derivatives?

A6: The unique properties of this compound derivatives make them promising candidates for various applications. These include:

  • Pharmaceuticals: Substituted pyridazines are frequently encountered in medicinal chemistry, holding potential as drug scaffolds. [, , ]
  • Polymers: this compound can act as a monomer for synthesizing novel fluorinated polymers. The incorporation of fluorine often imparts desirable properties to polymers, such as thermal stability and chemical resistance. [, ]
  • Materials Science: The versatility of this compound as a building block opens avenues for creating novel materials with tailored properties. [, ]

Q7: Has computational chemistry been employed to study this compound?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the reactivity and regioselectivity of nucleophilic substitution reactions on this compound. These calculations provide insights into the reaction mechanisms and help explain the observed reactivity patterns. [, ]

Q8: Can this compound undergo rearrangement reactions?

A8: Yes, this compound exhibits interesting rearrangement behavior under specific conditions:

  • Thermal Rearrangement: Upon heating to high temperatures (around 800°C), this compound can rearrange to form tetrafluoropyrimidine. []
  • Photochemical Rearrangement: When exposed to UV irradiation, this compound rearranges to yield perfluoropyrazines. [, ]
  • Fluoride-Ion Induced Rearrangement: In the presence of fluoride ions, perfluoroalkyl substituents on the pyridazine ring can migrate, leading to isomeric products. [, ]

Q9: What is the mechanism proposed for the thermal rearrangement of this compound to tetrafluoropyrimidine?

A9: The proposed mechanism involves the formation of a diazabenzvalene intermediate, which subsequently undergoes a sigmatropic rearrangement to yield the pyrimidine derivative. []

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